3-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid
Description
3-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid is an organic compound with a complex structure that includes both carboxylic acid and methoxy functional groups
Properties
IUPAC Name |
5-(3-carboxy-2-methoxyphenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-23-13-11(3-2-4-12(13)16(21)22)8-5-9(14(17)18)7-10(6-8)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYMGQJPXGJCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691888 | |
| Record name | 2'-Methoxy[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-80-0 | |
| Record name | 2'-Methoxy[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of 2-methoxybenzoic acid with 3,5-dicarboxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: 3-(3,5-Dicarboxyphenyl)-2-carboxybenzoic acid.
Reduction: 3-(3,5-Dicarboxyphenyl)-2-hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The carboxylic acid groups can form hydrogen bonds with target proteins, while the methoxy group may enhance its lipophilicity and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole: Another compound with similar carboxylic acid groups but different core structure.
1,1′-Bis(3,5-dicarboxyphenyl)-4,4′-bipyridinium dichloride: Contains similar dicarboxyphenyl groups but with a bipyridinium core.
3,5-Dicarboxyphenylboronic acid: Similar dicarboxyphenyl structure but with a boronic acid group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
